Dihydrochlamydocin is derived from natural sources, specifically from fungal species that produce chlamydocin. It belongs to the class of compounds known as cyclic peptides, which are characterized by their ring structure formed through peptide bonds between amino acids. The compound is recognized for its role in biological research, particularly in studies related to epigenetic regulation and cancer treatment .
The synthesis of dihydrochlamydocin involves multiple steps, primarily focusing on the cyclization of linear peptide precursors. The general synthetic route can be outlined as follows:
Technical Details:
Dihydrochlamydocin features a complex molecular structure characterized by a cyclic arrangement of four amino acid residues. The specific amino acid sequence contributes to its biological activity and interaction with HDACs.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of dihydrochlamydocin during synthesis .
Dihydrochlamydocin participates in various chemical reactions that can modify its structure and enhance its utility in research:
These reactions are essential for developing analogs with improved pharmacological properties or altered mechanisms of action .
Dihydrochlamydocin exerts its biological effects primarily through the inhibition of histone deacetylases. The mechanism involves:
The compound has demonstrated significant inhibitory activity against histone H4 peptide deacetylation in vitro, with an IC50 value reported at 30 nM in HeLa cells .
Dihydrochlamydocin exhibits several notable physical and chemical properties:
Dihydrochlamydocin has diverse applications across various scientific fields:
Dihydrochlamydocin emerged from systematic investigations into fungal metabolites with anticancer potential. Its discovery is intrinsically linked to Chlamydocin, a cytotoxic cyclic tetrapeptide first isolated in the early 1970s from the fungus Diheterospora chlamydosporia. Researchers identified Chlamydocin as a potent inhibitor of histone deacetylases (HDACs), enzymes critical for epigenetic regulation of gene expression. The structural complexity and instability of Chlamydocin’s epoxyketone moiety, however, prompted efforts to synthesize analogues with improved pharmacological properties. Dihydrochlamydocin (chemical formula: C₂₈H₄₀N₄O₆; molecular weight: 528.64 g/mol) was developed as a hydrogenated derivative, replacing the reactive epoxy group with a more stable ketone functionality [1] [6]. This modification retained bioactivity while mitigating synthetic challenges associated with the parent compound.
Initial structural characterization was achieved through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming its cyclic tetrapeptide architecture composed of L-phenylalanine, D-proline, L-proline, and 2-amino-8-oxo-9,10-epoxydecanoic acid (reduced to 2-amino-8-oxodecanoic acid in dihydrochlamydocin) [2]. The compound’s discovery underscored the potential of natural products as blueprints for rationally modified bioactive agents, positioning it within a broader class of epigenetically active fungal metabolites like trapoxin and apicidin.
Production and Identification
Dihydrochlamydocin belongs to the cyclic tetrapeptide (CTP) family, characterized by a four-amino-acid ring structure stabilized by amide bonds. Its classification is defined by:
This places dihydrochlamydocin within the hydroxamate-free HDAC inhibitor subclass, distinct from larger depsipeptides like romidepsin. Its mechanism involves zinc ion chelation within the HDAC active site via a critical carbonyl group, inducing hyperacetylation of histones and subsequent tumor suppressor gene reactivation [1] [3].
Structural and Functional Analogues:Table 1: Key Analogues of Dihydrochlamydocin
Compound | Structural Features | Biological Target | Source Organism |
---|---|---|---|
Chlamydocin | Epoxyketone moiety | HDAC | Diheterospora chlamydosporia |
Trapoxin A/B | Epoxyketone; similar ring structure | HDAC | Helicoma ambiens |
Romidepsin | Disulfide bridge; macrocyclic depsipeptide | HDAC | Chromobacterium violaceum |
Apicidin | Tryptophan-containing CTP | HDAC | Fusarium pallidoroseum |
Dihydrochlamydocin’s reduced ketone differentiates it from epoxyketone-containing analogues like trapoxin, enhancing stability while maintaining nanomolar-level cytostatic activity against mastocytoma cells (P815 cell line) [1]. Its affinity for HDACs positions it as a tool compound for epigenetic research and a prototype for anticancer agent development.
Structural Characteristics:Table 2: Physicochemical and Structural Profile
Property | Value/Description |
---|---|
Molecular Formula | C₂₈H₄₀N₄O₆ |
SMILES | O=C1NC@@HC(NC(C)(C)C(NC@@HC(N4CCC[C@H]14)=O)=O)=O |
Solubility | DMSO-soluble; limited water solubility |
Stabilizing Features | Intramolecular hydrogen bonding; Pro-Pro β-turn |
The stereochemical configuration (3D structure) is critical for its bioactivity, as demonstrated by NMR studies showing that the L-D-L-Pro sequence creates a scaffold optimal for HDAC binding [2] [4]. Computational models (e.g., AfCycDesign) predict its backbone conformations with high accuracy (RMSD < 1.0 Å), highlighting its rigidity compared to linear peptides [4] [9].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2